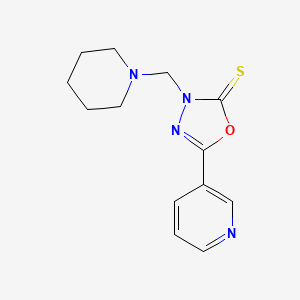![molecular formula C10H15NS2 B5812958 4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
4-[(3-methyl-2-thienyl)methyl]thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-methyl-2-thienyl)methyl]thiomorpholine, also known as MTMT, is a thiomorpholine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile molecule that exhibits unique properties, making it a valuable tool for researchers in the fields of chemistry, biology, and pharmacology.
作用机制
The exact mechanism of action of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been demonstrated to modulate the activity of various neurotransmitters and ion channels in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to have potent antioxidant activity, which may contribute to its neuroprotective effects. It has also been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, it has been demonstrated to modulate the activity of various neurotransmitters and ion channels in the brain, leading to its neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine is its versatility, as it can be used for a wide range of applications in various scientific fields. It is also relatively easy to synthesize and purify, making it a readily available compound for researchers. However, one of the limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.
未来方向
There are several future directions for the research and development of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine. One potential direction is the further exploration of its antitumor activity and its potential applications in cancer therapy. Another potential direction is the investigation of its neuroprotective effects and its potential applications in the treatment of neurodegenerative disorders. Additionally, the use of this compound as a building block for the synthesis of novel materials and polymers with unique properties is an area of potential future research.
合成方法
The synthesis of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine can be achieved through a multistep process involving the reaction of thiomorpholine with 3-methyl-2-thienylmethyl chloride. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound.
科学研究应用
4-[(3-methyl-2-thienyl)methyl]thiomorpholine has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been demonstrated to have antiviral and antibacterial properties, making it a promising candidate for the development of new drugs.
In the field of neuroscience, this compound has been shown to exhibit neuroprotective effects against oxidative stress-induced damage. It has also been demonstrated to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In the field of materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties.
属性
IUPAC Name |
4-[(3-methylthiophen-2-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS2/c1-9-2-5-13-10(9)8-11-3-6-12-7-4-11/h2,5H,3-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEVZBPAEAFACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)



![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)

![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)
![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)

![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)

